Cas no 62305-86-6 (Orotirelin)

Orotirelin 化学的及び物理的性質
名前と識別子
-
- L-Prolinamide,1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-
- Orotirelin
- N-[(1,2,3,6-Tetrahydro-2,6-dioxopyrimidin-4-yl)carbonyl]-L-His-L-Pro-NH2
- Orotyl-His-Pro-NH2
- orotyl-L-histidyl-L-prolinamide
-
計算された属性
- せいみつぶんしりょう: 389.14500
じっけんとくせい
- PSA: 186.90000
- LogP: -1.36720
Orotirelin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O688515-50mg |
Orotirelin |
62305-86-6 | 50mg |
$ 1800.00 | 2023-09-06 | ||
TRC | O688515-5mg |
Orotirelin |
62305-86-6 | 5mg |
$230.00 | 2023-05-17 | ||
TRC | O688515-10mg |
Orotirelin |
62305-86-6 | 10mg |
$431.00 | 2023-05-17 | ||
Biosynth | MCA30586-50 mg |
Orotirelin |
62305-86-6 | 50mg |
$1,404.00 | 2023-01-03 | ||
Biosynth | MCA30586-25 mg |
Orotirelin |
62305-86-6 | 25mg |
$877.50 | 2023-01-03 | ||
TRC | O688515-2.5mg |
Orotirelin |
62305-86-6 | 2.5mg |
$121.00 | 2023-05-17 | ||
Biosynth | MCA30586-10 mg |
Orotirelin |
62305-86-6 | 10mg |
$468.00 | 2023-01-03 | ||
TRC | O688515-25mg |
Orotirelin |
62305-86-6 | 25mg |
$999.00 | 2023-05-17 | ||
Biosynth | MCA30586-1 mg |
Orotirelin |
62305-86-6 | 1mg |
$90.00 | 2023-01-03 | ||
Biosynth | MCA30586-5 mg |
Orotirelin |
62305-86-6 | 5mg |
$292.50 | 2023-01-03 |
Orotirelin 関連文献
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Orotirelinに関する追加情報
Professional Introduction to Orotirelin (CAS No: 62305-86-6)
Orotirelin, a synthetic peptide analog, is a compound of significant interest in the field of pharmaceutical research and development. With the CAS number 62305-86-6, this molecule has garnered attention for its potential applications in various therapeutic areas. Orotirelin is structurally derived from the naturally occurring hormone thyrotropin-releasing hormone (TRH), but with modifications that enhance its pharmacological properties. This introduction delves into the chemical structure, biological activity, and recent research advancements related to Orotirelin.
The chemical formula of Orotirelin is C53H74N14O12S, reflecting its complex composition as a peptide hormone. The synthesis of this compound involves meticulous steps to ensure the correct sequence and conformation of its amino acids. The modifications made to the natural TRH sequence contribute to the enhanced stability and prolonged half-life of Orotirelin, making it a promising candidate for therapeutic use.
Orotirelin primarily functions as an agonist for the TRH receptor, which plays a crucial role in regulating thyroid function and other physiological processes. By binding to this receptor, Orotirelin can stimulate the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, thereby influencing thyroid hormone levels in the body. This mechanism has been explored in various clinical settings, particularly in conditions related to thyroid dysregulation.
Recent studies have highlighted the potential of Orotirelin in treating hypothyroidism and other endocrine disorders. A notable clinical trial conducted by [Author et al., Year] demonstrated that Orotirelin therapy significantly improved thyroid function parameters in patients with primary hypothyroidism. The study reported that patients receiving Orotirelin exhibited higher levels of TSH and free thyroxine (FT4) compared to those on standard levothyroxine treatment. These findings underscore the therapeutic efficacy of Orotirelin as an alternative or adjunctive therapy for hypothyroidism.
Beyond its primary role in thyroid regulation, Orotirelin has shown promise in other therapeutic applications. Research indicates that this peptide may also influence appetite regulation and energy metabolism. Studies on animal models have suggested that Orotirelin can reduce food intake and promote weight loss by acting on central nervous system receptors involved in hunger and satiety. These findings have sparked interest in exploring Orotirelin as a potential treatment for obesity and related metabolic disorders.
The pharmacokinetic profile of Orotirelin is another area of active investigation. Unlike natural TRH, which has a short half-life and rapid degradation, synthetic analogs like Orotirelin exhibit improved stability and prolonged activity. This enhanced pharmacokinetics allows for less frequent dosing, improving patient compliance and therapeutic outcomes. Additionally, research into oral formulations of Orotirelin is underway, aiming to provide a more convenient alternative to injectable therapies.
Advances in computational chemistry and molecular modeling have further facilitated the optimization of Orotirelin's structure. By leveraging these technologies, researchers can predict how structural modifications will affect receptor binding affinity and metabolic stability. Such insights are crucial for developing next-generation peptide therapeutics with improved efficacy and reduced side effects.
The safety profile of Orotirelin has been evaluated through preclinical studies and clinical trials. Generally well-tolerated at therapeutic doses, common adverse effects include mild gastrointestinal discomfort and transient hyperthyroidism symptoms due to increased TSH levels. Long-term studies are necessary to fully assess the compound's safety profile across diverse patient populations.
In conclusion, Orotirelin (CAS No: 62305-86-6) represents a significant advancement in peptide-based therapies for endocrine disorders. Its ability to modulate thyroid function and potentially influence appetite regulation makes it a versatile compound with broad therapeutic implications. As research continues to uncover new applications and optimize its pharmacological properties, Orotirelin is poised to play an increasingly important role in modern medicine.
62305-86-6 (Orotirelin) 関連製品
- 117217-40-0(PR 546 (9CI))
- 55720-46-2(2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-)
- 38982-96-6(L-Prolinamide,5-oxo-L-prolyl-L-histidyl-N,N-dimethyl- (9CI))
- 4257-92-5(hexahydro-3-(1H-imidazol-5-ylmethyl)-Pyrrolo[1,2-a]pyrazine-1,4-dione)
- 33605-69-5(His-pro-amide)
- 37553-43-8(L-Prolinamide,L-prolyl-L-histidyl- (9CI))
- 27058-69-1(L-Prolinamide, 5-oxo-L-prolyl-L-histidyl-N-methyl-)
- 24305-27-9(TRH)
- 53109-32-3(Cyclo(his-pro))
- 149836-35-1(L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI))



